Methyl 2-bromo-6-cyano-3-formylbenzoate
Description
Methyl 2-bromo-6-cyano-3-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 6, and 3, respectively. Its molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 268.03 g/mol. This compound serves as a versatile synthetic intermediate due to its reactive substituents:
- Bromo: Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Cyano: Enables hydrolysis to carboxylic acids or participation in nucleophilic additions.
- Formyl: Reacts in condensation or redox reactions.
Its structural complexity and electronic profile make it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-6(4-12)2-3-7(5-13)9(8)11/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFUIGXHNYZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence lacks direct studies on this compound, necessitating theoretical comparisons. Key gaps include:
- Experimental data on solubility, melting point, and stability.
- Direct synthetic protocols or biological activity reports.
Future studies should focus on:
- Optimizing synthetic routes to address steric hindrance from adjacent substituents.
- Exploring applications in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) leveraging its multifunctionality.
Preparation Methods
Bromination and Formylation Steps
For compounds similar to Methyl 2-bromo-6-cyano-3-formylbenzoate, such as Ethyl 2-bromo-4-cyano-3-formylbenzoate, synthesis typically involves the bromination of a benzoate ester, followed by the introduction of cyano and formyl groups. The bromination step is crucial and often requires careful control of reaction conditions to achieve selective substitution at the desired position on the aromatic ring.
Use of Continuous Flow Chemistry
Industrial production of such compounds may benefit from continuous flow chemistry techniques, which enhance efficiency and scalability by allowing precise control over reaction conditions.
Characterization Techniques
Characterization of this compound would involve spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the positions of bromo, cyano, and formyl groups.
- IR Spectroscopy : Key peaks include C≡N stretching and C=O stretching for the formyl and ester groups.
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion and fragmentation patterns.
- HPLC : Reverse-phase HPLC for purity assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-6-cyano-3-formylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, formylation, and esterification. A common approach is sequential functionalization of the benzoate core. For bromination, controlled conditions (e.g., using methanesulfonic acid under reflux) are critical to avoid over-substitution . The formylation step often employs Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group, while esterification with methanol under acidic catalysis ensures high yields. Purity is enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., bromine’s deshielding effect, aldehyde proton at ~10 ppm) .
- IR : Confirms functional groups (C≡N stretch ~2200 cm⁻¹, C=O ester ~1720 cm⁻¹, aldehyde ~2820 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₀H₇BrNO₃ = 268.06 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of substituents if crystals are obtainable .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The aldehyde and ester groups make the compound sensitive to moisture and light. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is recommended. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) show decomposition within 30 days if improperly stored. Use of stabilizers like BHT (0.01%) can mitigate oxidation .
Advanced Research Questions
Q. How can reaction parameters be optimized for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent (e.g., DCM vs. THF), and catalyst loading. For example, reflux in DCM improves bromination efficiency by 15% compared to THF .
- Flow Chemistry : Continuous flow systems enhance heat transfer and reduce side reactions (e.g., di-bromination) during scale-up .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies arise from competing pathways:
- Buchwald-Hartwig vs. Suzuki Coupling : The bromine’s position (ortho to electron-withdrawing groups) slows oxidative addition in Pd-catalyzed reactions. DFT calculations show higher activation barriers for Pd(0) insertion at the bromine site compared to cyano-substituted analogs .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination, but trace water can hydrolyze the ester, reducing yields .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinase inhibitors). The aldehyde group’s electrophilicity allows Schiff base formation, a key motif in drug design .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values. For example, cyano groups enhance π-stacking in enzyme active sites .
- MD Simulations : Predict solvation dynamics and stability of derivatives in physiological conditions .
Data Contradiction Analysis
Q. Why do some studies report conflicting reactivity trends for the bromine substituent in this compound?
- Methodological Answer : Variations arise from:
- Substituent Electronic Effects : The electron-withdrawing cyano and formyl groups polarize the C-Br bond, accelerating SNAr reactions in some conditions but inhibiting radical pathways .
- Catalyst Compatibility : Pd-based catalysts may deactivate due to coordination with the cyano group, requiring ligand screening (e.g., XPhos vs. SPhos) .
- Controlled Experiments : Replicate reactions under standardized conditions (e.g., anhydrous DMF, 80°C) to isolate variables .
Applications in Advanced Research
Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?
- Methodological Answer : It serves as a precursor for:
- Quinoline Derivatives : Condensation with anilines under acidic conditions forms 2-cyanoquinolines, potential kinase inhibitors .
- Triazine Hybrids : Reaction with 1,3,5-triazines yields photoactive compounds for materials science .
- Biological Probes : Aldehyde-functionalized analogs enable bioconjugation via Schiff base chemistry .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Monitoring : Use LC-MS after each step to confirm intermediate purity (>95%).
- Standardized Workflows : Adopt protocols from high-yielding literature methods (e.g., 72-hour reflux for bromination ).
- Cross-Lab Validation : Share samples with collaborators for independent verification of spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
